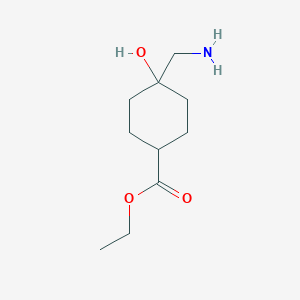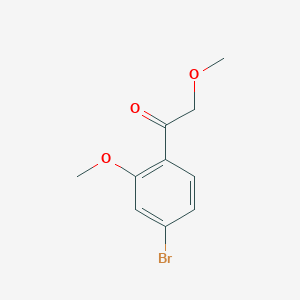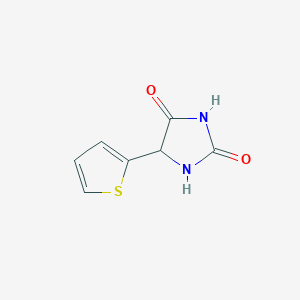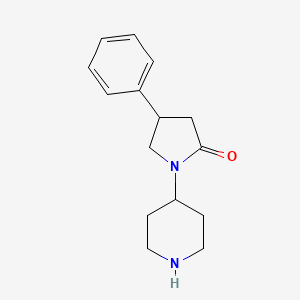![molecular formula C10H9N B15053249 2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)
2,3-dihydro-1H-cyclobuta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-cyclobuta[b]indole is a heterocyclic compound with the molecular formula C10H9N It is a derivative of indole, a significant structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-cyclobuta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclobutanone in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-cyclobuta[b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroindole derivatives.
Scientific Research Applications
2,3-Dihydro-1H-cyclobuta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-cyclobuta[b]indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, some derivatives may inhibit enzyme activity, thereby affecting metabolic processes.
Comparison with Similar Compounds
Indole: A parent compound with a simpler structure.
Tetrahydroindole: A reduced form of indole with similar chemical properties.
Quinoline: An oxidized derivative with distinct biological activities.
Uniqueness: 2,3-Dihydro-1H-cyclobuta[b]indole is unique due to its fused cyclobutane ring, which imparts distinct chemical and physical properties compared to other indole derivatives
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclobuta[b]indole |
InChI |
InChI=1S/C10H9N/c1-2-4-9-7(3-1)8-5-6-10(8)11-9/h1-4,11H,5-6H2 |
InChI Key |
NOUUBTRSOFBQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


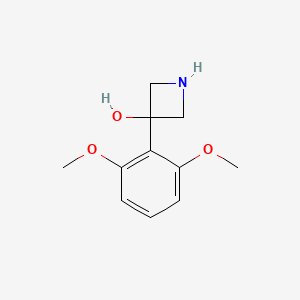
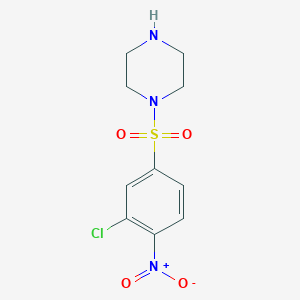
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
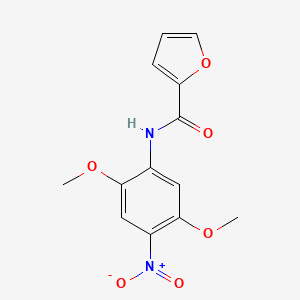
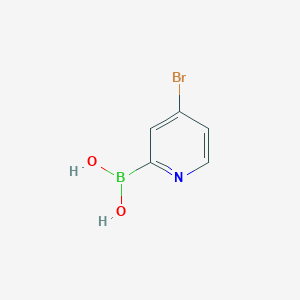


![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)

